molecular formula C8H9NO2 B1405608 3-(3-Pyridinyl)-3-oxetanol CAS No. 1401967-56-3

3-(3-Pyridinyl)-3-oxetanol

Cat. No. B1405608
M. Wt: 151.16 g/mol
InChI Key: LJGSGLSJYSOXNK-UHFFFAOYSA-N
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Description

The compound “3-(3-Pyridinyl)-3-oxetanol” appears to contain a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and an oxetane ring, which is a four-membered cyclic ether. The presence of these functional groups could potentially impart interesting chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of “3-(3-Pyridinyl)-3-oxetanol” would likely be influenced by the presence of the pyridine and oxetane rings. Pyridine is a planar molecule, while oxetane has a puckered ring structure .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(3-Pyridinyl)-3-oxetanol” are not available, pyridine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Pyridinyl)-3-oxetanol” would be influenced by its functional groups. For instance, the pyridine ring is basic and can participate in hydrogen bonding, while the oxetane ring is an ether and could influence the compound’s solubility .

Scientific Research Applications

Polyhydroxyalkanoates Production from CO2

A study on microbial production of poly-D-3-hydroxybutyrate (P(3HB)) from CO2 by Ralstonia eutropha highlights the biotechnological applications of using CO2 as a substrate for producing biodegradable polymers. The efficient utilization of CO2, alongside hydrogen and oxygen, demonstrates a sustainable approach to producing valuable compounds, suggesting potential for 3-(3-Pyridinyl)-3-oxetanol in similar carbon capture and utilization strategies (Ishizaki, Tanaka, & Taga, 2001).

Therapeutic Applications of Oxadiazole Derivatives

Research exploring the therapeutic worth of 1,3,4-oxadiazole compounds, which share a structural feature with pyridine-type nitrogen atoms, outlines their effective binding with enzymes and receptors in biological systems. This suggests that 3-(3-Pyridinyl)-3-oxetanol could be investigated for similar biological interactions and potential therapeutic applications, given its pyridinyl group (Verma et al., 2019).

Catalytic Applications in Oxygen Reduction

The study of metal-nitrogen-carbon catalysts for electrochemical reduction of O2, where pyridinic nitrogen plays a crucial role, underscores the importance of nitrogen-containing ligands in developing sustainable catalysts for fuel cells. This indicates potential catalytic applications for 3-(3-Pyridinyl)-3-oxetanol in energy-related research (Li & Jaouen, 2018).

Laccases in Biotechnological Processes

Laccases, known for their ability to oxidize phenolic and non-phenolic lignin-related compounds, have applications in detoxifying industrial effluents, bioremediation, and other environmental technologies. The versatility of laccases in addressing environmental pollutants suggests that compounds like 3-(3-Pyridinyl)-3-oxetanol could be explored as substrates or modulators in similar enzymatic processes (Couto & Herrera, 2006).

Sorption of Metal Ions

The use of carbon nanotubes for sorption of divalent metal ions from aqueous solutions, where surface functionalization plays a critical role, points to the importance of chemical interactions in environmental remediation. The structural features of 3-(3-Pyridinyl)-3-oxetanol could make it a candidate for functionalization or modification of sorbents aimed at metal ion capture (Rao, Lu, & Su, 2007).

Safety And Hazards

The safety and hazards associated with “3-(3-Pyridinyl)-3-oxetanol” would depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on “3-(3-Pyridinyl)-3-oxetanol” would likely depend on its properties and potential applications. For instance, if it shows biological activity, it could be studied further as a potential therapeutic agent .

properties

IUPAC Name

3-pyridin-3-yloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(5-11-6-8)7-2-1-3-9-4-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGSGLSJYSOXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)oxetan-3-ol

CAS RN

1401967-56-3
Record name 3-(pyridin-3-yl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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